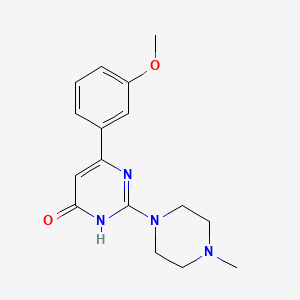

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

The compound 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidin-4(3H)-one core substituted at position 6 with a 3-methoxyphenyl group and at position 2 with a 4-methylpiperazinyl group.

Key structural features include:

- Pyrimidin-4(3H)-one scaffold: A planar, heteroaromatic system with hydrogen-bonding capabilities.

- 3-Methoxyphenyl group: An electron-rich aromatic substituent that enhances lipophilicity and may influence target binding.

- 4-Methylpiperazinyl group: A nitrogen-containing heterocycle known to improve solubility and modulate pharmacokinetic properties .

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-19-6-8-20(9-7-19)16-17-14(11-15(21)18-16)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJRHUVQUKWUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenyl and methylpiperazinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of chemical entities.

Applications De Recherche Scientifique

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials with specific chemical and physical properties.

Mécanisme D'action

The mechanism of action of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Scaffold Variations

The target compound is compared to structurally related pyrimidinone and thienopyrimidinone derivatives (Table 1).

Table 1: Structural Comparison of Pyrimidinone Derivatives

Key Observations:

- This may enhance interactions with hydrophobic binding pockets in biological targets .

- Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility. In contrast, hydroxylated analogues (e.g., 3b) exhibit higher polarity and hydrogen-bonding capacity but lower metabolic stability . The 4-methylpiperazinyl group offers improved solubility over bulkier substituents like tert-butylamino (4o) or benzyl groups (3c).

Physicochemical Properties

- Melting Points: Thienopyrimidinones generally exhibit higher melting points (e.g., 3b: 303–304°C) due to enhanced crystallinity from fused-ring systems. The target compound’s pyrimidinone scaffold may result in lower melting points, similar to 3c (133–134°C) .

- Solubility: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., tert-butylamino in 4o) .

Activité Biologique

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its structure includes a pyrimidinone core, which is known for various pharmacological properties, along with a methoxyphenyl group and a methylpiperazinyl moiety that enhance its biological interactions.

Chemical Structure

- Molecular Formula : C16H21N5O

- IUPAC Name : 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For example, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating potent bactericidal effects .

Table 1: Antimicrobial Activity of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.28 | 0.30 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by increasing the expression of pro-apoptotic factors like caspase-3 . Molecular docking studies suggest strong interactions between the compound and cancer-related receptors, which may facilitate its therapeutic effects .

Table 2: Anticancer Activity of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Induction of apoptosis |

| HCT-116 | 2.84 | Activation of caspase pathway |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine ring is crucial for enhancing the compound's affinity towards these targets, potentially leading to inhibition or activation of key biological processes .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one was among the most active compounds tested against Staphylococcus aureus. The study highlighted its potential as a lead compound in developing new antibiotics .

Case Study: Cancer Cell Proliferation Inhibition

Another research project focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in MCF-7 cells significantly. The study employed flow cytometry and Western blot analysis to confirm that the compound triggers apoptosis through caspase activation, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include coupling the 4-methylpiperazine moiety to the pyrimidinone core under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) with catalysts like palladium or copper iodide . Optimization requires precise temperature control (80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Yield improvements (>70%) are achieved via iterative purification (e.g., column chromatography, recrystallization).

Q. How can the molecular structure and purity of this compound be validated?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient) or LC-MS . For crystallographic confirmation, X-ray diffraction resolves 3D conformation, particularly for the pyrimidinone ring and piperazine orientation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Screen for kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ATP competition assays . For receptor binding (e.g., serotonin/dopamine receptors), employ radioligand displacement assays (³H-labeled ligands, membrane preparations). Cytotoxicity is tested via MTT assays in cancer cell lines (IC₅₀ values) with controls for solvent interference .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in derivatization reactions?

- Methodology : The methoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution but introduces steric hindrance. Test reactivity via Hammett plots (σ values) for substituent effects on reaction rates. Computational modeling (e.g., DFT ) predicts electron density distribution and reactive sites . Experimentally, compare bromination or nitration outcomes with/without protecting groups .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Replicate studies under standardized protocols (e.g., Eurofins Panlabs guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement. Cross-validate with structurally similar controls (e.g., 3-fluorophenyl analogs) .

Q. What strategies improve metabolic stability and pharmacokinetics without compromising target affinity?

- Methodology : Introduce deuterium at metabolically labile sites (e.g., methylpiperazine CH₂ groups) to slow oxidative N-dealkylation. Modify logP via prodrug approaches (e.g., esterification of phenolic groups) to enhance solubility. Use PAMPA assays for passive permeability and CYP450 inhibition screens to identify metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.